Ethynyl Estradiol-13C2D4
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Overview
Description
Ethynyl Estradiol-13C2D4 is a synthetic estrogen compound, which is a labeled form of Ethynyl Estradiol. This compound is often used in scientific research to study the pharmacokinetics and metabolism of Ethynyl Estradiol. The labeling with carbon-13 and deuterium allows for precise tracking and analysis in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethynyl Estradiol-13C2D4 typically involves the incorporation of carbon-13 and deuterium into the Ethynyl Estradiol molecule. This can be achieved through several synthetic routes, including:
Starting from Estrone: Estrone is first converted to Ethynyl Estradiol through a series of reactions, including ethynylation at the C17 position. The labeled carbon and deuterium atoms are introduced during these steps.
Direct Labeling: Ethynyl Estradiol can be directly labeled with carbon-13 and deuterium using specific reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Large batches of starting materials are processed in reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as chromatography to remove any impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethynyl Estradiol-13C2D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions can occur at the ethynyl group or other positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include hydroxylated metabolites, reduced forms of this compound, and substituted derivatives.
Scientific Research Applications
Ethynyl Estradiol-13C2D4 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Ethynyl Estradiol in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Ethynyl Estradiol.
Drug Development: Used in the development of new estrogen-based drugs and contraceptives.
Environmental Studies: Assessing the environmental impact and behavior of synthetic estrogens in ecosystems.
Mechanism of Action
Ethynyl Estradiol-13C2D4 exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to changes in gene expression and cellular function. The molecular targets include:
Estrogen Receptors (ER): ERα and ERβ are the primary receptors that mediate the effects of Ethynyl Estradiol.
Pathways: Activation of estrogen receptors leads to the regulation of various signaling pathways involved in cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
Ethynyl Estradiol-13C2D4 is compared with other similar compounds, such as:
Ethynyl Estradiol: The non-labeled form of the compound, widely used in oral contraceptives.
Estradiol Valerate: Another synthetic estrogen used in hormone replacement therapy.
Norethisterone: A synthetic progestogen that is partially converted to Ethynyl Estradiol in the body.
Uniqueness
The uniqueness of this compound lies in its labeled structure, which allows for precise tracking and analysis in research studies. This makes it an invaluable tool for understanding the pharmacokinetics and metabolism of Ethynyl Estradiol.
Properties
IUPAC Name |
(8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-(1,2-13C2)ethynyl-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i1+1,3+1,5D,11D2,12D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPYWIDHMRZLRN-RTCGVVDMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4([13C]#[13CH])O)([2H])[2H])C)C(=C1O)[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.